An In-depth Technical Guide to tert-Butyl 5-chloropyrazine-2-carboxylate
An In-depth Technical Guide to tert-Butyl 5-chloropyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of tert-butyl 5-chloropyrazine-2-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental properties, synthesis, and applications, offering insights grounded in practical laboratory experience and established scientific principles.
Core Molecular Attributes
tert-Butyl 5-chloropyrazine-2-carboxylate is a substituted pyrazine derivative featuring a chlorine atom at the 5-position and a tert-butyl ester at the 2-position. This unique arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of pharmaceutical research.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount for its effective use in synthesis and process development. The properties of tert-butyl 5-chloropyrazine-2-carboxylate are summarized below.
| Property | Value | Source/Method |
| Molecular Formula | C₉H₁₁ClN₂O₂ | Calculated |
| Molecular Weight | 214.65 g/mol | Calculated |
| CAS Number | 169335-50-6 | [1] |
| Appearance | White to light yellow solid (inferred from related compounds) | N/A |
| Melting Point | Not experimentally determined in searched literature. | N/A |
| Boiling Point | Not experimentally determined in searched literature. | N/A |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. | General chemical principles |
The tert-butyl ester group significantly influences the molecule's solubility and reactivity compared to its methyl or ethyl counterparts. The bulky tert-butyl group can provide steric hindrance, which can be strategically exploited in multi-step syntheses to direct reactions to other sites on the pyrazine ring.
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway: Fischer-Speier Esterification
A common and effective method for this type of esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst.
Caption: Proposed synthesis via Fischer-Speier esterification.
Causality Behind Experimental Choices:
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Excess tert-Butanol: The Fischer esterification is an equilibrium process.[2] Using tert-butanol as the solvent or in large excess drives the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.
-
Acid Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is crucial to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic hydroxyl group of tert-butanol.
-
Removal of Water: The formation of water as a byproduct means its removal (e.g., through a Dean-Stark apparatus or the use of a dehydrating agent) will also shift the equilibrium towards the product.
Alternative Synthetic Strategy: Acyl Chloride Intermediate
An alternative, often higher-yielding, approach involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative, followed by reaction with tert-butanol.
Caption: Synthesis via an acyl chloride intermediate.
Self-Validating System:
-
The conversion to the acyl chloride is typically monitored by the cessation of gas evolution (SO₂ or CO/CO₂) and can be confirmed by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber).
-
The subsequent reaction with tert-butanol is often rapid. The progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of the acyl chloride intermediate. A non-nucleophilic base like pyridine or triethylamine is used to scavenge the HCl byproduct.[3]
Applications in Drug Discovery and Development
Pyrazine and its derivatives are prevalent scaffolds in pharmaceuticals due to their ability to act as bioisosteres for other aromatic systems and their involvement in hydrogen bonding interactions with biological targets.[4] While specific applications of tert-butyl 5-chloropyrazine-2-carboxylate are not extensively detailed in publicly available literature, its structural motifs are found in various biologically active molecules. It serves as a valuable intermediate for introducing the 5-chloropyrazine-2-carbonyl moiety into a target molecule.
The tert-butyl ester functionality is particularly useful as a protecting group for the carboxylic acid. It is stable under a wide range of reaction conditions but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid) to liberate the free carboxylic acid, which can then be used in subsequent synthetic steps, such as amide bond formation.
While not a direct precursor, the related 5-chloropyridinyl structural unit is a key component in the anticoagulant drug Edoxaban, highlighting the importance of such halogenated heteroaromatic building blocks in medicinal chemistry.[5]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of tert-butyl 5-chloropyrazine-2-carboxylate.
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two protons on the pyrazine ring. A large singlet in the upfield region (around 1.6 ppm) would correspond to the nine equivalent protons of the tert-butyl group.
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¹³C NMR: The carbon NMR spectrum would display signals for the four distinct carbon atoms of the pyrazine ring, the carbonyl carbon of the ester, and two signals for the tert-butyl group (one for the quaternary carbon and one for the three equivalent methyl carbons). The carbon attached to the chlorine atom would be shifted downfield.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight (214.65 g/mol ). The presence of a chlorine atom would be evident from the characteristic isotopic pattern (M⁺ and M+2 peaks in an approximate 3:1 ratio). Predicted mass spectral data for various adducts are available.[6][7]
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to assess the purity of the compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of acid like formic acid or TFA) would be a suitable starting point for method development. Purity is typically determined by the area percentage of the main peak.
Safety and Handling
Inferred Hazards:
-
Skin Irritation: Likely to cause skin irritation upon contact.
-
Eye Irritation: Likely to cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
Recommended Handling Procedures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
In case of contact, rinse the affected area with plenty of water. Seek medical attention if irritation persists.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
tert-Butyl 5-chloropyrazine-2-carboxylate is a valuable, albeit less documented, building block for organic synthesis, particularly in the field of drug discovery. Its synthesis can be reliably achieved through standard esterification protocols. The tert-butyl ester group offers distinct advantages as a protecting group, providing stability and enabling selective deprotection. While detailed experimental data for this specific compound is sparse in the literature, its properties and reactivity can be reasonably inferred from its close analogs, allowing for its effective integration into synthetic strategies. As with all chemical reagents, it should be handled with appropriate safety precautions.
References
- WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents. (n.d.).
-
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | C6H7ClN4O2 | CID 73827 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]
-
Synthesis, thermal property and antifungal evaluation of pyrazine esters. (2021). Journal of the Indian Chemical Society, 98(10), 100163. [Link]
-
Dumas, F., & Fagnou, K. (2011). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry, 7, 624–648. [Link]
-
Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. (2012). Molecules, 17(9), 10584-10601. [Link]
- US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids - Google Patents. (n.d.).
- CN102911084A - Preparation method of tert-butyl carbazate - Google Patents. (n.d.).
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved January 26, 2026, from [Link]
-
Jorda, R., et al. (2011). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 16(4), 3295-3316. [Link]
- CN103193708A - Novel method for synthesizing tolfenpyrad - Google Patents. (n.d.).
-
(PDF) Review on the Synthesis of Pyrazine and Its Derivatives. (2020). ResearchGate. Retrieved January 26, 2026, from [Link]
- WO2002048124A2 - Piperazine derivatives - Google Patents. (n.d.).
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2022). Molecules, 27(15), 4983. [Link]
- EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) - Google Patents. (n.d.).
-
Methyl-5-chloropyrazine-2-carboxylate - ChemBK. (n.d.). Retrieved January 26, 2026, from [Link]
-
Tert-butyl 5-chloropyrazine-2-carboxylate (C9H11ClN2O2) - PubChemLite. (n.d.). Retrieved January 26, 2026, from [Link]
-
tert-Butyl 5-chloropyrazine-2-carboxylate - FUJIFILM Wako Chemicals. (n.d.). Retrieved January 26, 2026, from [Link]
-
Butyl 5-chloropyrazine-2-carboxylate (C9H11ClN2O2) - PubChemLite. (n.d.). Retrieved January 26, 2026, from [Link]
Sources
- 1. 169335-50-6・tert-Butyl 5-chloropyrazine-2-carboxylate・tert-Butyl 5-chloropyrazine-2-carboxylate【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 2. biosynth.com [biosynth.com]
- 3. aksci.com [aksci.com]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 6. PubChemLite - Tert-butyl 5-chloropyrazine-2-carboxylate (C9H11ClN2O2) [pubchemlite.lcsb.uni.lu]
- 7. PubChemLite - Butyl 5-chloropyrazine-2-carboxylate (C9H11ClN2O2) [pubchemlite.lcsb.uni.lu]
- 8. fishersci.com [fishersci.com]
- 9. guidechem.com [guidechem.com]
